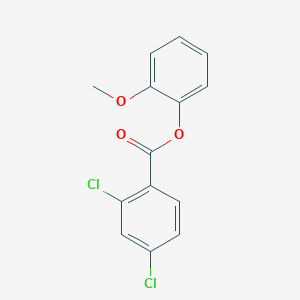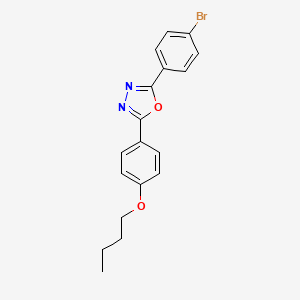
2-methoxyphenyl 2,4-dichlorobenzoate
Vue d'ensemble
Description
"2-methoxyphenyl 2,4-dichlorobenzoate" is a compound that involves a methoxyphenyl group attached to a dichlorobenzoate moiety. While direct studies on this specific compound are scarce, research on similar molecules provides valuable insights into its potential chemical behavior, synthesis routes, and properties.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves reactions like nucleophilic substitution, esterification, and oxidation reactions. An example is the preparation of 2-Methoxycarbonylphenylsulphonic chloride, an intermediate in herbicide synthesis, from 2-chlorobenzoic acid through a sequence of reactions including nucleophilic substitution and esterification (Huang Er-fang, 2007).
Molecular Structure Analysis
The molecular structure of compounds bearing methoxyphenyl groups shows significant influence from the methoxy group on the geometry of the benzene ring, as supported by crystal structure studies and ab initio calculations. The methoxy group interacts strongly with the ring via resonance effects, causing significant deformations of exo-cyclic bond angles due to steric hindrance (T. M. Krygowski et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving compounds with methoxyphenyl and dichlorobenzoate units can be diverse. For instance, organophosphorus compounds involving methoxyphenyl groups react with dihydroxy compounds to form dioxaphospholane derivatives, indicating a potential route for functional group transformations relevant to similar structures (R. Shabana et al., 1994).
Physical Properties Analysis
While specific physical properties of "this compound" are not directly reported, related compounds exhibit properties influenced by their molecular structures. For example, crystallographic analyses reveal how intramolecular hydrogen bonding and molecular geometry affect the physical state and stability of similar organic molecules (Luke Nye et al., 2013).
Chemical Properties Analysis
The chemical properties of methoxyphenyl and dichlorobenzoate compounds are characterized by their reactivity towards various organic synthesis reactions. The presence of methoxy and dichlorobenzoate groups can influence electrophilic and nucleophilic reactivity, impacting the synthesis and modification of these compounds. Studies on similar molecules highlight how functional groups and molecular geometry dictate chemical behavior and reactivity patterns (A. A. Núñez Magro et al., 2010).
Propriétés
IUPAC Name |
(2-methoxyphenyl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-18-12-4-2-3-5-13(12)19-14(17)10-7-6-9(15)8-11(10)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAOZWXWZNQVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-5-[({1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4543800.png)
![4-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4543808.png)

![N-[2-(3-methylphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4543817.png)
![N-(2,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4543828.png)

![1-[4-(4-methylphenoxy)butyl]piperidine](/img/structure/B4543832.png)
![2-(2,2-dimethylpropanoyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylonitrile](/img/structure/B4543840.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4543860.png)
![1-{[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B4543882.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4543888.png)
![2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol](/img/structure/B4543894.png)